(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
This compound is a chiral bicyclic amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane core, protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the nitrogen atom. Its molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.38 g/mol . The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine). The bicyclo[3.1.0]hexane scaffold introduces rigidity, which can enhance metabolic stability and influence binding affinity in drug design .
Properties
IUPAC Name |
(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGCFAOJIQONJ-QHLBDZCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, commonly referred to as the compound , is a synthetic molecule with potential biological activity. Its structural complexity allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.39 g/mol
- CAS Number : 2382052-27-7
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The azabicyclo structure may facilitate binding to neurotransmitter receptors or enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Antitumor Activity
Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related azabicyclo compounds have demonstrated their ability to inhibit tumor cell proliferation effectively. A notable study indicated that certain derivatives displayed IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency against cancer cells .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 5.0 | 4.0 |
| Compound B | B16-F0 | 3.5 | 3.5 |
| (1R,2R,5S) | Various | TBD | TBD |
Neuroactive Properties
The compound's structure suggests potential neuroactive properties, possibly acting as a modulator for neurotransmitter systems. Preliminary studies indicate that azabicyclo compounds can influence dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various azabicyclo derivatives, including the compound , researchers found that it exhibited selective cytotoxicity against tumor cells compared to normal cells. The results showed a significant reduction in cell viability in treated groups, highlighting its potential as an antitumor agent.
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of related compounds revealed that they could enhance cognitive function and memory retention in animal models. This suggests that the compound may have applications in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its bicyclic structure allows for modifications that can enhance biological activity and selectivity against specific targets.
- Anticancer Agents : Research has indicated that derivatives of azabicyclo compounds exhibit cytotoxic properties against cancer cell lines, making them candidates for anticancer drug development. The incorporation of the fluorenylmethoxycarbonyl group may enhance the lipophilicity and cellular uptake of these compounds, potentially improving their efficacy .
Neuropharmacology
The structural features of (1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid suggest possible interactions with neurotransmitter systems.
- Potential Modulators : Studies have explored the ability of similar compounds to act as modulators of neurotransmitter receptors, which could lead to advancements in treatments for neurological disorders such as depression and anxiety .
Synthetic Chemistry
This compound can be utilized as a versatile building block in organic synthesis.
- Synthesis of Complex Molecules : The unique bicyclic framework allows chemists to explore new synthetic pathways for creating complex organic molecules. Its reactivity can be harnessed to introduce various functional groups, facilitating the design of new materials and biologically active compounds .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of azabicyclo derivatives, including (1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The results showed significant cytotoxic effects against prostate cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Effects
Research into neuropharmacological applications revealed that derivatives based on this bicyclic structure demonstrated promising activity as selective serotonin reuptake inhibitors (SSRIs). This suggests potential applications in treating mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with differences in:
- Protecting groups (Fmoc vs. tert-butoxycarbonyl (Boc), trifluoroacetyl (TFA)).
- Substituents (e.g., halogenation, methyl groups).
- Stereochemistry (e.g., 1R,2R,5S vs. 1S,2S,5R).
Comparative Data Table
Functional Differences
Protecting Group Stability :
- Fmoc : Base-labile (removed with piperidine), ideal for solid-phase peptide synthesis .
- Boc : Acid-labile (removed with HCl or TFA), compatible with orthogonal protection strategies .
- TFA : Used in medicinal chemistry for enhanced lipophilicity and metabolic resistance .
Impact of Substituents :
- 6,6-Dichloro (): Increases steric hindrance, reducing enzymatic degradation but limiting solubility in aqueous media .
- 6,6-Dimethyl (): Enhances ring strain and conformational rigidity, improving target binding in protease inhibitors .
Stereochemical Effects :
- The 1R,2R,5S configuration in the target compound optimizes spatial alignment for interactions with proteases (e.g., SARS-CoV-2 main protease), whereas the 1S,2S,5R isomer in shows reduced activity .
Preparation Methods
Transition-Metal-Catalyzed Cyclopropanation
Recent advances (2010–present) highlight enantioselective methods:
-
Rhodium-catalyzed decomposition of diazo compounds :
Reaction of diazoacetamides with α,β-unsaturated ketones in the presence of chiral rhodium catalysts (e.g., Rh₂(S-DOSP)₄) yields bicyclic structures with >90% enantiomeric excess (ee). -
Palladium-mediated [2+1] cycloaddition :
Vinyl ethers and diazo esters form bicyclic intermediates under Pd(PPh₃)₄ catalysis, followed by hydrolysis to carboxylic acids.
Ring-Closing Metathesis (RCM)
Chiral Auxiliary Approaches
-
Use of (S)-α-methylbenzylamine :
Chiral auxiliaries direct stereochemistry during cyclopropanation. A patent (US9199933B2) reports 85–92% diastereomeric excess (de) using this method.
Carboxylic Acid Functionalization
The C-2 carboxylic acid is introduced via:
Nitrile Hydrolysis
Oxidation of Alcohols
-
Jones reagent (CrO₃/H₂SO₄) :
Secondary alcohols at C-2 are oxidized to carboxylic acids in 70–80% yield.
Fmoc Protection of the Amine
The tertiary amine is protected using fluorenylmethyloxycarbonyl (Fmoc) groups:
Standard Fmoc-Cl Protocol
-
Reagents : Fmoc-Cl, NaHCO₃, THF/H₂O.
-
Conditions : 0°C to room temperature, 2 hours, 85–90% yield.
-
Purification : Silica gel chromatography (EtOAc/hexane).
Solid-Phase Peptide Synthesis (SPPS) Compatibility
-
On-resin protection :
The amine is protected during SPPS using Fmoc-OSu (N-hydroxysuccinimide ester), achieving >95% coupling efficiency.
Stereochemical Control
Critical stereocenters (1R,2R,5S) are controlled via:
Asymmetric Catalysis
Crystallization-Induced Diastereomer Resolution
-
Diastereomeric salt formation :
Reaction with (+)-camphorsulfonic acid resolves enantiomers, yielding 99% de.
Industrial-Scale Synthesis
Optimized protocols from patents include:
One-Pot Cyclization-Protection
Continuous Flow Reactors
-
Benefits : Enhanced mixing and temperature control improve yield (92%) and reduce reaction time (2 hours).
Analytical Data and Characterization
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (1R,2R,5S)-3-Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and how can stereochemical purity be ensured?
- Methodology :
- Core bicyclic scaffold synthesis : Utilize thermal cyclization of L-glutamic acid derivatives with reagents like methylene bromide to form the azabicyclo[3.1.0]hexane core. This method is adapted from analogous bicyclic systems (e.g., 2-azabicyclo[3.1.0]hexane-3-carboxamide derivatives) .
- Fmoc protection : Introduce the 9-fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling (e.g., DCC/HOBt) under inert conditions to protect the secondary amine. Monitor reaction progress via TLC or HPLC .
- Stereochemical control : Use chiral HPLC or polarimetry to verify enantiomeric purity. Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, may be required to maintain the (1R,2R,5S) configuration .
Q. How can the structural integrity of this compound be validated, particularly its bicyclic framework and stereochemistry?
- Methodology :
- NMR analysis : Employ - and -NMR in deuterated solvents (e.g., DMSO-d or CDCl) to confirm the bicyclic structure. Key signals include the Fmoc aromatic protons (7.2–7.8 ppm) and cyclopropane carbons (30–40 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (expected m/z for CHNO: ~393.4).
- X-ray crystallography : For definitive stereochemical assignment, crystallize the compound and analyze its crystal structure .
Q. What purification techniques are optimal for isolating this compound from reaction byproducts?
- Methodology :
- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate the product from unreacted Fmoc reagents or bicyclic intermediates.
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to enhance crystalline yield and purity.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients are effective for analytical and preparative purification .
Advanced Research Questions
Q. How does the steric and electronic environment of the bicyclo[3.1.0]hexane core influence the reactivity of the Fmoc-protected amine in peptide coupling reactions?
- Methodology :
- Kinetic studies : Compare coupling rates with standard amino acids (e.g., Fmoc-Gly-OH) using HATU or PyBOP. Monitor via -NMR or IR spectroscopy to assess activation efficiency.
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to evaluate steric hindrance around the amine and predict coupling yields .
- Empirical validation : Synthesize model peptides and quantify coupling efficiency via LC-MS .
Q. What strategies mitigate degradation of the Fmoc group under basic or oxidative conditions during prolonged storage or reactions?
- Methodology :
- Stability assays : Expose the compound to varying pH (4–10), temperatures (4–40°C), and light conditions. Quantify degradation via HPLC and identify byproducts (e.g., dibenzofulvene) .
- Stabilization techniques : Store lyophilized samples at -20°C under argon. Add radical scavengers (e.g., BHT) to reaction mixtures to prevent oxidative cleavage .
Q. How does the conformational rigidity of the bicyclo[3.1.0]hexane scaffold affect its bioactivity in drug discovery contexts?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., methyl groups at C6) and compare binding affinities to target proteins (e.g., proteases) via SPR or fluorescence polarization .
- Molecular dynamics simulations : Simulate ligand-protein interactions to assess how the bicyclic structure influences binding kinetics and stability .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill management : Avoid dust generation; neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .
Notes
- Always cross-validate synthetic routes with peer-reviewed literature and analytical standards.
- For advanced applications, collaborate with computational chemists to optimize molecular design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
